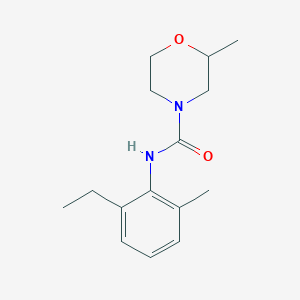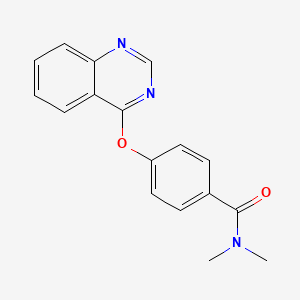![molecular formula C14H17NO4 B7511972 Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester derivative of 3-aminophenol and is commonly known as Methyl 3-aminophenyl ether-2-carboxylate. This compound is widely used in the synthesis of various organic molecules and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in scientific research. One of the potential applications is in the synthesis of novel organic molecules with improved biological activities. It can also be used as a reagent in the development of new synthetic methodologies. Further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more cost-effective synthesis methods may increase its use in laboratory experiments.
Conclusion:
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has shown potential applications in various fields of scientific research. Its high purity and low toxicity make it a useful reagent in organic synthesis and laboratory experiments. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. The development of more cost-effective synthesis methods may increase its use in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate can be achieved through several methods. One of the most common methods involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with cyclobutanecarbonyl chloride to obtain the final compound.
Applications De Recherche Scientifique
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate has shown potential applications in various fields of scientific research. It has been used in the synthesis of several organic molecules such as benzoxazoles, benzimidazoles, and quinazolinones. These molecules have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)9-19-12-7-3-6-11(8-12)15-14(17)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXCHQMEODJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)

